molecular formula C19H20FN3O2 B2804471 1-(4-Ethylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea CAS No. 894028-85-4

1-(4-Ethylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea

Cat. No.: B2804471
CAS No.: 894028-85-4
M. Wt: 341.386
InChI Key: BLDDQBDJBVZMBF-UHFFFAOYSA-N
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Description

1-(4-Ethylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea ( 894028-85-4) is a synthetic urea derivative with a molecular formula of C₁₉H₂₀FN₃O₂ and a molecular weight of 341.38 g/mol . The urea functional group is a privileged scaffold in medicinal chemistry, renowned for its ability to form key hydrogen bonds with biological targets, which is crucial for the development of enzyme inhibitors and receptor modulators . This specific compound features a 5-oxopyrrolidin-3-yl core, a structure frequently investigated in the design of pharmacologically active molecules . While the specific biological profile of this compound is under investigation, its structure aligns with urea-based compounds that have shown significant research value as kinase inhibitors, with potential applications in oncology research . Furthermore, structurally related pyrrolidinone-urea derivatives have been explored for their activity in various disease models, highlighting the broader research interest in this chemical class . Researchers can utilize this high-purity compound (≥90%) as a valuable chemical tool or building block in hit-to-lead optimization campaigns, mechanism of action studies, and the development of novel therapeutic agents . This product is strictly for research use and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

1-(4-ethylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O2/c1-2-13-6-8-15(9-7-13)21-19(25)22-16-11-18(24)23(12-16)17-5-3-4-14(20)10-17/h3-10,16H,2,11-12H2,1H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLDDQBDJBVZMBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations:

  • Heterocyclic Systems: The thiazole ring in 8a introduces steric hindrance, which may reduce synthetic yield (50.3% vs. 87.2% for 6a) but could enhance target binding through π-π interactions . Alkoxy vs. Alkyl Groups: Ethoxy/methoxy substituents () improve solubility but may reduce metabolic stability compared to the ethyl group in the target compound.

Pharmacological Implications

  • Kinase Inhibition : Analogs like the TRKA kinase inhibitor (WO 2015175788 A1) highlight the role of urea derivatives in targeting kinase domains. The 3-fluorophenyl group in the target compound may mimic interactions observed in such inhibitors .
  • Bioavailability: The ethyl group in the target compound likely enhances lipophilicity compared to cyano (6a) or alkoxy () substituents, favoring blood-brain barrier penetration for CNS targets.

Stability and Reactivity

    Q & A

    Q. What are the optimal synthetic routes for preparing 1-(4-Ethylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea, and how can reaction conditions be optimized for high yield and purity?

    Methodological Answer: The synthesis involves multi-step organic reactions, including:

    Pyrrolidinone Ring Formation : Cyclization of precursors (e.g., γ-aminobutyric acid derivatives) under acidic or basic conditions to form the 5-oxopyrrolidin-3-yl scaffold .

    Urea Linkage : Reacting the pyrrolidinone intermediate with 4-ethylphenyl isocyanate under anhydrous conditions, typically in dichloromethane or THF at 0–25°C .

    Purification : Use recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >95% purity .
    Optimization Tips :

    • Monitor reaction progress via TLC or HPLC.
    • Adjust stoichiometry (1.2:1 molar ratio of isocyanate to pyrrolidinone) to minimize side products.
    • Use inert atmospheres (N₂/Ar) to prevent moisture-sensitive reagent degradation .

    Q. How can researchers characterize the structural and electronic properties of this compound to predict its reactivity?

    Methodological Answer: Key techniques include:

    • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and urea bond formation (e.g., carbonyl resonance at ~160 ppm in ¹³C NMR) .
    • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding patterns in the urea moiety, which influence solubility and reactivity .
    • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces, predicting nucleophilic/electrophilic sites .
    • Mass Spectrometry : High-resolution MS (HRMS-ESI) to verify molecular weight and fragmentation pathways .

    Advanced Research Questions

    Q. What experimental strategies are recommended to resolve contradictory data regarding the compound’s biological activity across assay systems?

    Methodological Answer:

    Structural Analogs Comparison : Synthesize derivatives with varied substituents (e.g., replacing 4-ethylphenyl with chlorophenyl) to assess structure-activity relationships (SAR) .

    Orthogonal Assays : Validate enzyme inhibition (e.g., kinase assays) using fluorescence polarization and calorimetry (ITC) to confirm binding thermodynamics .

    Dose-Response Studies : Perform IC₅₀ determinations in triplicate across cell lines (e.g., cancer vs. non-cancer) to identify off-target effects .

    Solubility Adjustments : Use co-solvents (DMSO/PEG) to mitigate false negatives from aggregation .

    Q. How can researchers design structure-activity relationship (SAR) studies to optimize this compound’s enzyme-inhibitory potency?

    Methodological Answer:

    Substituent Variation : Systematically modify the 4-ethylphenyl (e.g., replace with acetylphenyl) and 3-fluorophenyl groups to assess steric/electronic effects on binding .

    Bioisosteric Replacement : Substitute the urea moiety with thiourea or sulfonamide groups to evaluate hydrogen-bonding efficiency .

    Kinetic Analysis : Use Lineweaver-Burk plots to determine inhibition modality (competitive/uncompetitive) against target enzymes .

    Molecular Dynamics (MD) Simulations : Simulate ligand-enzyme complexes (e.g., GROMACS) to identify critical binding residues and guide synthetic modifications .

    Q. What methodologies are effective in evaluating the compound’s stability under physiological conditions for in vivo studies?

    Methodological Answer:

    pH-Dependent Hydrolysis : Incubate the compound in buffers (pH 1–10, 37°C) and monitor degradation via HPLC. The urea bond is prone to hydrolysis under acidic conditions (pH <3) .

    Plasma Stability Assays : Incubate with human plasma (37°C, 24h) and quantify parent compound loss using LC-MS/MS .

    Microsomal Metabolism : Use liver microsomes (CYP450 enzymes) to identify oxidative metabolites (e.g., fluorophenyl hydroxylation) .

    Light/Heat Stability : Expose to UV light (254 nm) or 40°C for 48h to assess decomposition pathways .

    Q. How should researchers design experiments to assess the compound’s potential as a kinase inhibitor?

    Methodological Answer:

    Kinase Panel Screening : Test against a panel of 50–100 kinases (e.g., Eurofins KinaseProfiler) at 1 µM to identify primary targets .

    Crystallography : Co-crystallize the compound with a target kinase (e.g., EGFR) to resolve binding modes and guide analog synthesis .

    Cellular Efficacy : Measure phosphorylation inhibition (Western blot) in cancer cell lines (e.g., A549, HeLa) after 24h treatment .

    Resistance Mutations : Engineer kinase mutants (e.g., T790M in EGFR) to evaluate compound specificity .

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